molecular formula C4H2ClNO3 B7965386 2-Chlorooxazole-5-carboxylic acid

2-Chlorooxazole-5-carboxylic acid

Cat. No.: B7965386
M. Wt: 147.51 g/mol
InChI Key: YPVRRKXUYHUYGA-UHFFFAOYSA-N
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Description

2-Chlorooxazole-5-carboxylic acid (CAS 1555994-82-5) is a high-value heterocyclic building block primarily used in the synthesis of complex, trisubstituted oxazole scaffolds for drug discovery and materials science . This compound is a key intermediate in the development of novel pharmaceutical and agrochemical candidates, leveraging the oxazole ring's prevalence in bioactive molecules . Researchers utilize its reactive chloro and carboxylic acid functional groups for sequential derivatization, including nucleophilic substitution and amide bond formation, to create diverse chemical libraries . The compound and its ester derivatives, such as Methyl 2-chlorooxazole-5-carboxylate (CAS 934236-41-6) and Ethyl 2-chloro-oxazole-5-carboxylate (CAS 862599-47-1), are versatile precursors in palladium-catalyzed cross-coupling reactions and other metal-mediated syntheses to construct polysubstituted heterocycles . It is supplied with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not approved for human consumption or diagnostic use.

Properties

IUPAC Name

2-chloro-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRRKXUYHUYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Lithiation

The direct functionalization of oxazole at the C-5 position is achieved via lithiation. Using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at temperatures below −30°C, oxazole undergoes deprotonation at C-5 to form a lithiated intermediate. This intermediate reacts with electrophilic chlorine sources (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or carbon tetrachloride) to yield 5-chlorooxazole. Subsequent carboxylation with carbon dioxide (CO₂) at low temperatures (−78°C) introduces the carboxylic acid group, producing 2-chlorooxazole-5-carboxylic acid.

Key Parameters:

  • Temperature: Lithiation requires strict control at −30°C to prevent side reactions.

  • Solvent: THF or hexane enhances stability of the lithiated intermediate.

  • Yield: 60–75% after purification via acid-base extraction.

Hydrolysis of Ester Precursors

Synthesis of Methyl 2-Chlorooxazole-5-Carboxylate

Methyl 2-chlorooxazole-5-carboxylate serves as a precursor for the target compound. A two-step process is employed:

  • Chlorination: Oxazole-5-carboxylate is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce chlorine at C-2.

  • Esterification: The resulting acid chloride reacts with methanol to form the methyl ester.

Alkaline Hydrolysis

The ester is hydrolyzed using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous THF or methanol. Acidification with hydrochloric acid (HCl) precipitates this compound.

Optimization Notes:

  • Reaction Time: 4–6 hours at 60°C ensures complete hydrolysis.

  • Yield: 80–90% with >95% purity.

Halogen Dance Rearrangement for 5-Substituted Derivatives

Mechanism and Application

For substituted oxazoles, a halogen dance rearrangement enables regioselective chlorination. Starting with 2-TIPS-protected oxazole (TIPS = triisopropylsilyl), lithiation at C-5 followed by chlorination and desilylation yields 5-chlorooxazole derivatives. Carboxylation via CO₂ insertion completes the synthesis.

Case Study:

  • Substrate: 2-TIPS-4-methyloxazole.

  • Conditions: LDA (lithium diisopropylamide), −78°C, CO₂ gas.

  • Yield: 65% after chromatography.

Industrial-Scale Production Methods

Continuous Flow Reactors

To enhance scalability, continuous flow systems are employed for lithiation and carboxylation steps. Key advantages include:

  • Temperature Control: Precise cooling (−30°C) minimizes decomposition.

  • Throughput: 1–5 kg/hour production capacity.

Waste Management

The use of CO₂ as a carboxylation agent reduces hazardous byproducts. Quenching with aqueous HCl enables recycling of THF and lithium salts.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct LithiationHigh regioselectivityRequires cryogenic conditions60–75%
Ester HydrolysisScalable, mild conditionsAdditional ester synthesis step80–90%
Halogen DanceApplicable to substituted derivativesMulti-step, costly protecting groups50–65%

Chemical Reactions Analysis

Types of Reactions

2-Chlorooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
2-Chlorooxazole-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity against specific targets, such as enzymes and receptors involved in diseases like rheumatoid arthritis and cancer.

Case Study:
A recent study identified derivatives of this compound that act as selective inhibitors of PAR-2 receptors, which are implicated in inflammatory processes. These compounds demonstrated significant pharmacological activity in animal models, indicating their potential for treating autoimmune conditions .

Materials Science

Development of Novel Materials:
The compound is utilized in creating materials with unique electronic and optical properties. Its ability to undergo various chemical reactions allows for the development of advanced polymers and composites that can be used in electronics and photonics.

Synthesis Techniques:
The synthesis of derivatives often involves nucleophilic substitution reactions where the chloro group is replaced by other functional groups, enhancing the material properties. For instance, reactions with amines or thiols can yield new materials with tailored functionalities.

Biological Studies

Biochemical Probes:
In biological research, this compound is employed as a probe to investigate oxidative stress pathways and inflammation mechanisms. Its interaction with biological targets facilitates the study of cellular responses to stressors.

Example Application:
The compound has been used to study the effects of oxidative stress on cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryBuilding block for pharmaceutical agentsSelective PAR-2 inhibitors show efficacy in RA models
Materials ScienceUsed in developing novel materialsEnhanced electronic properties through functionalization
Biological StudiesProbes for studying oxidative stress pathwaysInsights into cellular responses to stressors

Table 2: Synthesis Overview

StepDescriptionReagents/Conditions
Starting MaterialChlorinated oxazolesVarious chlorinated compounds
DeprotonationFormation of reactive intermediatesSodium hydroxide or potassium carbonate
Nucleophilic SubstitutionIntroduction of functional groupsAmines or thiols under controlled conditions

Mechanism of Action

The mechanism of action of 2-Chlorooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-4-methyloxazole-5-carboxylic Acid (CAS: 1558276-80-4)

  • Molecular Formula: C₅H₄ClNO₃
  • This substitution may reduce electrophilicity at the oxazole ring while increasing lipophilicity, influencing bioavailability in drug design .

Methyl 2-Chlorooxazole-5-carboxylate (CID: 26370182)

  • Molecular Formula: C₅H₄ClNO₃
  • Key Differences : The carboxylic acid is esterified to a methyl ester, rendering it less polar and more hydrolytically stable under neutral conditions. This derivative is advantageous as a synthetic intermediate for amide coupling reactions .

2-Phenyloxazole-5-carboxylic Acid (CAS: 106833-79-8)

  • Molecular Formula: C₁₀H₇NO₃
  • This modification is common in kinase inhibitors and fluorescent materials .

Heterocyclic Analogues with Sulfur Substitution

2-Chloro-1,3-thiazole-5-carboxylic Acid (CAS: 101012-12-8)

  • Molecular Formula: C₄H₂ClNO₂S
  • Key Differences: Replacement of the oxazole oxygen with sulfur increases nucleophilicity and alters electronic properties.

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid (CAS: 1152614-58-8)

  • Molecular Formula: C₈H₄ClNO₂S₂

Benzoic Acid Derivatives

5-Bromo-2-Chlorobenzoic Acid (CAS: N/A)

  • Molecular Formula : C₇H₃BrClO₂
  • Key Differences : A benzoic acid backbone with halogen substitutions (Br, Cl) increases acidity (pKa ~2.5–3.0) compared to oxazole derivatives (pKa ~4–5). This compound is widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis .

Physicochemical and Reactivity Comparison

Compound Molecular Formula CAS Number Melting Point Solubility Key Reactivity
2-Chlorooxazole-5-carboxylic acid C₄H₂ClNO₃ 1555623-55-6 Not reported Polar solvents Carboxylic acid reactions (amide formation), nucleophilic substitution at Cl
2-Chloro-4-methyloxazole-5-carboxylic acid C₅H₄ClNO₃ 1558276-80-4 Not reported Moderate lipophilicity Esterification, halogen displacement
Methyl 2-chlorooxazole-5-carboxylate C₅H₄ClNO₃ 26370182 Not reported Organic solvents Hydrolysis to carboxylic acid, transesterification
2-Chloro-1,3-thiazole-5-carboxylic acid C₄H₂ClNO₂S 101012-12-8 Not reported DMSO, DMF Thiol-mediated reactions, metal-catalyzed coupling

Biological Activity

2-Chlorooxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5_5H4_4ClNO3_3, with a molecular weight of approximately 175.55 g/mol. The compound features a chloro substituent at the 2-position of the oxazole ring and a carboxylic acid group at the 5-position, which contributes to its unique reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. Its ability to form hydrogen bonds and engage in non-covalent interactions with protein targets is critical for modulating enzyme activity.
  • Protein-Ligand Interactions : The structural features of this compound allow it to bind selectively to specific proteins, influencing their function and stability.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, showing promising cytotoxic effects:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)12.0
HeLa (Cervical Cancer)10.0

In these studies, the compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. It exhibited notable inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Study on Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with cyclooxygenase enzymes (COX). The compound was found to inhibit COX-2 with an IC50 value comparable to that of established NSAIDs like ibuprofen . This suggests its utility in managing pain and inflammation.

Anticancer Efficacy in Vivo

In vivo studies using mouse models bearing xenografted tumors demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis within treated tumors .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 2-Chlorooxazole-5-carboxylic acid, and what are the critical reaction conditions?

  • Methodology : Common routes involve halogenation of oxazole precursors. For example, chlorination using phosphorus pentachloride (PCl₅) under anhydrous conditions is a standard method for introducing chloro groups in heterocycles. Starting materials like 5-nitrooxazole derivatives can undergo sequential reduction and chlorination. Reaction conditions (temperature, solvent polarity, and catalyst use) must be tightly controlled to avoid side reactions. Post-synthesis purification often employs column chromatography or recrystallization .
  • Key Considerations : Monitor reaction progress via TLC and confirm product identity using NMR and HRMS .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR can identify proton environments and carbon frameworks, particularly distinguishing the chloro and carboxylic acid groups.
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
  • FT-IR : Confirms the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~550-850 cm⁻¹).
    • Purity Assessment : HPLC with UV detection (λ ~250-300 nm) or GC-MS for volatile derivatives. Elemental analysis ensures stoichiometric consistency .

Q. What common impurities arise during synthesis, and how can they be separated?

  • Impurities : Unreacted starting materials (e.g., oxazole intermediates), over-chlorinated byproducts, or hydrolysis products (e.g., oxazole-5-carboxylic acid derivatives).
  • Resolution :

  • Use gradient elution in reverse-phase HPLC for separation.
  • Recrystallization in ethanol/water mixtures selectively isolates the target compound.
  • Monitor for residual solvents (e.g., DCM, THF) via GC-MS .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-2 chloro group).
  • Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols.
  • Compare computational results with experimental kinetics (e.g., rate constants in DMSO/water mixtures) .
    • Validation : Cross-reference computational predictions with LC-MS/MS reaction monitoring .

Q. What experimental strategies resolve contradictions in reported solubility data across solvent systems?

  • Systematic Analysis :

  • Use dynamic light scattering (DLS) to assess aggregation in polar aprotic solvents (e.g., DMF, DMSO).
  • Measure solubility via saturation shake-flask method with UV spectrophotometry.
  • Employ differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
    • Mitigation : Pre-treat solvents with molecular sieves to control water content, which significantly impacts solubility .

Q. How can regioselective substitution on the oxazole ring be optimized without degrading the carboxylic acid group?

  • Strategies :

  • Protect the carboxylic acid as a methyl ester during substitution reactions (e.g., using SOCl₂/MeOH), followed by hydrolysis .
  • Use directing groups (e.g., nitro at C-4) to enhance selectivity at C-2 during chlorination.
  • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-H functionalization .
    • Characterization : Monitor regiochemistry via NOESY NMR and X-ray crystallography .

Handling and Stability

Q. What precautions are necessary to prevent decomposition during storage?

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to avoid light-induced degradation.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high humidity. Use stabilizers like BHT (0.1% w/w) in long-term storage .

Applications in Research

Q. How is this compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?

  • Role : Serves as a scaffold for antiviral or antibacterial agents. The chloro group enhances lipophilicity, while the carboxylic acid enables salt formation for improved bioavailability.
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling (e.g., aryl boronic acids at C-4) and evaluate bioactivity against target enzymes (e.g., viral proteases) .

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